1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(2-Chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-chloroethyl group and a tetrazole ring substituted with a 4-ethoxyphenyl moiety. This compound belongs to a class of bioactive molecules where urea and tetrazole functionalities are strategically combined to modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2/c1-2-22-11-5-3-10(4-6-11)20-12(17-18-19-20)9-16-13(21)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRXWMHYDBUJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound featuring a tetrazole ring, a chlorinated ethyl group, and an ethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent alkylation with 2-chloroethyl isocyanate. The synthesis typically involves:
- Formation of the Tetrazole Ring : Reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
- Alkylation : The resulting tetrazole derivative is then alkylated with 2-chloroethyl isocyanate to yield the final product.
The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites on proteins and DNA. The chloroethyl group can form covalent bonds, leading to modifications that can disrupt normal cellular functions. The tetrazole ring may also participate in various biological pathways, enhancing the compound's overall activity.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can destabilize microtubules, which are critical for cell division. A notable example includes a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols that demonstrated potent activity against various cancer cell lines (SGC-7901, A549, HeLa) by inhibiting tubulin polymerization .
Case Studies
- Study on Metabolic Activation : A study on similar compounds revealed that they undergo metabolic activation in vivo, resulting in active metabolites that exert cytotoxic effects against cancer cells . This indicates that the biological activity of this compound may also depend on metabolic processes.
- Structure-Activity Relationship (SAR) : An analysis of various substituted tetrazoles highlighted that specific substitutions enhance biological activity. For example, the presence of electron-donating groups on the phenyl ring was found to increase cytotoxicity . This suggests that modifications to the structure of this compound could further optimize its therapeutic potential.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several urea-tetrazole hybrids and chloroethyl-containing derivatives (Table 1). Key differences lie in substituents on the phenyl/tetrazole rings and the presence of alkylating groups.
Table 1: Structural and Physicochemical Properties of Comparable Compounds
Key Observations :
Physicochemical Properties
- Lipophilicity: The ethoxy group in the target compound likely increases octanol/water distribution coefficients compared to halogenated analogs. This property is critical for bioavailability, as seen in nitrosoureas where optimal solubility correlates with therapeutic efficacy .
- Stability : Chloroethyl groups are prone to hydrolysis or alkylation reactions. However, without a nitroso group (as in nitrosoureas), the target compound may exhibit slower decomposition rates, reducing acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
